molecular formula C14H22N2 B13328277 Trans-1-benzyl-2,6-dimethylpiperidin-4-amine

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine

Cat. No.: B13328277
M. Wt: 218.34 g/mol
InChI Key: VVQHCVRZYPYZNW-VXGBXAGGSA-N
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Description

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of benzyl and dimethyl groups attached to the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-2,6-dimethylpiperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the alkylation of 2,6-dimethylpiperidine with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-1-benzyl-2,6-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-1-benzyl-2,6-dimethylpiperidin-4-amine is unique due to the presence of both benzyl and dimethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(2R,6R)-1-benzyl-2,6-dimethylpiperidin-4-amine

InChI

InChI=1S/C14H22N2/c1-11-8-14(15)9-12(2)16(11)10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10,15H2,1-2H3/t11-,12-/m1/s1

InChI Key

VVQHCVRZYPYZNW-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CC(C[C@H](N1CC2=CC=CC=C2)C)N

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)N

Origin of Product

United States

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